MP-513 (Teneligliptin Hydrobromide Hydrate): Structural Characterization and Pharmacological Profile
MP-513 (Teneligliptin Hydrobromide Hydrate): Structural Characterization and Pharmacological Profile
Topic: MP-513 (Teneligliptin Hydrobromide Hydrate): Structural Characterization and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MP-513 , commercially known as Teneligliptin hydrobromide hydrate , is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor designed for the management of Type 2 Diabetes Mellitus (T2DM). Developed by Mitsubishi Tanabe Pharma, MP-513 is distinguished by its unique "J-shaped" structure and a specific salt stoichiometry (2.5 hydrobromide hydrate) that confers optimal stability and bioavailability. This guide provides a rigorous technical analysis of its chemical structure, synthetic pathways, and pharmacological mechanisms, serving as a reference for experimental design and drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Classification
MP-513 is a prolylthiazolidine-based compound. Unlike many DPP-4 inhibitors that rely on a cyanopyrrolidine scaffold, MP-513 utilizes a specialized heteroaryl-piperazine moiety to enhance binding affinity.
| Property | Detail |
| Code Name | MP-513 |
| Generic Name | Teneligliptin Hydrobromide Hydrate |
| IUPAC Name | Bis{(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone pentahydrobromide dihydrate |
| CAS Number | 1572583-29-9 (Hydrate); 906093-29-6 (Free Base) |
| Drug Class | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |
Structural Stoichiometry
A critical feature of MP-513 is its salt form. It exists as a hemipentahydrobromide hydrate , meaning the stoichiometric ratio is 2:5:2 (Drug:HBr:H₂O).[1]
-
Molecular Formula:
[2][3][1][4][5] -
Molecular Weight: ~1293.75 g/mol (for the dimeric salt unit); ~646.8 g/mol (per monomeric equivalent).
-
Structural Rationale: The 2.5 HBr formulation improves solubility in physiological buffers compared to the free base, while the hydrate form stabilizes the crystal lattice against hygroscopicity.
Physicochemical Profile[10]
-
Solubility: Highly soluble in water (~100 mg/mL), methanol, and DMSO; sparingly soluble in ethanol.
-
pKa: Basic centers at the piperazine and pyrrolidine nitrogens (approx. pKa 8.5 and 9.2).
-
Lipophilicity (LogP): ~0.5 (indicative of balanced permeability and solubility).
Mechanism of Action: DPP-4 Inhibition
MP-513 functions by competitively inhibiting the DPP-4 enzyme, preventing the degradation of incretin hormones GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide).
Binding Topology
X-ray crystallography reveals that MP-513 binds to the DPP-4 active site in a "J-shaped" conformation:
-
S1 Subsite: The thiazolidine ring occupies the S1 hydrophobic pocket.
-
S2 Subsite: The phenylpyrazole moiety extends into the S2 extensive subsite, forming key
-stacking interactions. -
Salt Bridge: The protonated amino group of the pyrrolidine ring forms a critical salt bridge with Glu205 and Glu206 of the enzyme.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of MP-513-mediated DPP-4 inhibition.
Figure 1: Mechanism of action showing MP-513 preventing GLP-1 degradation, leading to glucose-dependent insulin secretion.
Synthesis and Manufacturing
The synthesis of MP-513 hydrobromide hydrate requires precise control over stereochemistry and salt formation.
Key Synthetic Intermediates
-
Intermediate A: (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid (Boc-L-hydroxyproline derivative).
-
Intermediate B: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[6][7]
-
Intermediate C: Thiazolidine.[1]
Synthetic Workflow
The process generally involves a convergent synthesis:
-
N-Alkylation/Coupling: Intermediate B is coupled with the activated form of Intermediate A (often via mesylate/tosylate displacement) to form the piperazine-pyrrolidine core.
-
Amidation: The carboxylic acid of the pyrrolidine core is coupled with thiazolidine.
-
Deprotection: Removal of the Boc group (typically using acid).
-
Salt Formation (Critical): The free base is treated with HBr (in acetic acid or isopropanol) and water to crystallize the specific 2.5 HBr hydrate form.
Experimental Protocols
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol validates the potency (IC50) of MP-513 against recombinant human DPP-4.
Reagents:
-
Recombinant human DPP-4 enzyme (0.5 nM final).
-
Substrate: Gly-Pro-AMC (aminomethylcoumarin) (10 µM final).
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
Workflow:
-
Preparation: Dissolve MP-513 in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 nM to 100 nM) in assay buffer.
-
Incubation: Mix 10 µL of MP-513 dilution with 20 µL of DPP-4 enzyme solution in a black 96-well plate. Incubate for 10 min at 25°C.
-
Reaction Start: Add 20 µL of Gly-Pro-AMC substrate.
-
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope of fluorescence increase. Plot % Inhibition vs. Log[MP-513] to determine IC50.
Protocol: Synthesis of MP-513 Salt (Lab Scale)
Objective: Conversion of Teneligliptin free base to the hydrobromide hydrate.[8]
-
Dissolution: Dissolve 10 g of Teneligliptin free base in 50 mL of ethanol/water (9:1) at 60°C.
-
Acid Addition: Slowly add 48% aqueous HBr (approx. 2.6 equivalents) dropwise while stirring.
-
Crystallization: Cool the solution slowly to 0-5°C over 4 hours.
-
Filtration: Filter the white precipitate and wash with cold ethanol.
-
Drying: Dry under vacuum at 40°C for 12 hours.
-
Verification: Confirm stoichiometry via elemental analysis (Br content) and water content (Karl Fischer titration).
Experimental Workflow Visualization
Figure 2: Workflow for the in vitro validation of MP-513 potency.
Pharmacokinetics & Safety Profile
MP-513 exhibits a unique "dual elimination" pathway, making it suitable for patients with renal impairment.
| Parameter | Data | Significance |
| Tmax | 1.0 - 1.8 hours | Rapid absorption. |
| Half-life (t1/2) | ~24 hours | Supports once-daily dosing. |
| Elimination | ~34% Renal, ~66% Hepatic | Dual excretion reduces risk of accumulation in kidney disease. |
| Metabolism | CYP3A4, FMO1, FMO3 | Minimal drug-drug interactions with common statins. |
Mechanistic Causality: The involvement of Flavin-containing Monooxygenases (FMO) in addition to CYP450 provides a metabolic "backup," ensuring consistent clearance even if one pathway is inhibited.
References
-
Mitsubishi Tanabe Pharma Corporation. (2011). New Drug Application Filed in Japan for MP-513 a Type 2 Diabetes Treatment.
-
Yoshida, T., et al. (2012). "Discovery and structural modification of prolylthiazolidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry, 20(19), 5705-5719.[5]
-
PubChem. (2024). Teneligliptin Hydrobromide Hydrate (CID 53297474).[3] National Library of Medicine.
-
FDA/PrecisionFDA. (2024). Teneligliptin Hydrobromide Hydrate Substance Registration.
-
InvivoChem. (2024).[1] Teneligliptin HBr Hydrate Product Datasheet.
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- 4. Teneligliptin (hydrobromide hydrate) | CAS 1572583-29-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2654069C2 - Process for preparation of teneligliptin - Google Patents [patents.google.com]
- 8. WO2021001695A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate - Google Patents [patents.google.com]
